3-iodo-1H-indole-2-carboxylic Acid

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

3-Iodo-1H-indole-2-carboxylic acid (CAS 167631-58-5) is the definitive C3-iodo indole building block for Pd-catalyzed cross-coupling. Its weak C-I bond enables superior reactivity over 3-Br/Cl analogs in Suzuki/Sonogashira reactions. This specific isomer is a validated IDO1 inhibitor (cellular IC50 13 nM), essential for cancer immunotherapy R&D. Unsubstituted or 5/6-halogenated analogs are not interchangeable SAR-wise. Select this strategic intermediate for high-yielding diversification and targeted probe synthesis. Always request a Certificate of Analysis confirming ≥95% purity.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
CAS No. 167631-58-5
Cat. No. B1350009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-indole-2-carboxylic Acid
CAS167631-58-5
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C(=O)O)I
InChIInChI=1S/C9H6INO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13)
InChIKeyBKUHHQRXJHGQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H-indole-2-carboxylic Acid (CAS 167631-58-5): A Versatile Halogenated Indole Building Block for Targeted Synthesis and Inhibitor Development


3-Iodo-1H-indole-2-carboxylic acid is a halogenated heterocyclic compound of the indole class, characterized by an iodine atom at the 3-position and a carboxylic acid at the 2-position of the indole nucleus. This substitution pattern confers distinct physicochemical properties, including increased molecular weight (287.05 g/mol), high lipophilicity (XLogP3: 2.6), and a heavy atom count of 13, which differentiates it from non-halogenated and other halogen-substituted indole-2-carboxylic acid analogs [1]. As a synthetic intermediate, the C3 iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of diverse 3-substituted indole derivatives. The compound is commercially available with standard purities of ≥95% [1].

Critical Procurement Note: Why 3-Iodo-1H-indole-2-carboxylic Acid Cannot Be Readily Substituted with Other Halogenated or Unsubstituted Indole-2-carboxylic Acids


Simple substitution with unsubstituted indole-2-carboxylic acid (CAS 1477-50-5), or with 3-bromo, 3-chloro, or 5/6-halogenated analogs, is not a scientifically valid procurement strategy. The C3-iodine atom imparts uniquely high reactivity in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the relatively weak C-I bond, enabling efficient installation of aryl, alkenyl, or alkynyl groups at the 3-position [1]. This reactivity profile is distinct from that of C3-bromo or C3-chloro analogs. Furthermore, the specific substitution pattern (3-iodo, 2-carboxy) is critical for biological target engagement. For instance, the C3 substituent directly impacts the conformation and electronic properties essential for binding to targets such as IDO1 [2], while halogenation at the 5- or 6-position is associated with an entirely different pharmacological profile, notably NMDA receptor antagonism [3]. The selection of this specific isomer is therefore dictated by the precise synthetic or biological application requirements, and interchangeability is not supported by the available structure-activity relationship (SAR) data.

Quantitative Differentiation of 3-Iodo-1H-indole-2-carboxylic Acid: A Comparative Evidence Assessment for Informed Procurement


IDO1 Inhibitory Potency: 3-Iodo-1H-indole-2-carboxylic Acid vs. Unsubstituted Indole-2-carboxylic Acid

3-Iodo-1H-indole-2-carboxylic acid demonstrates measurable inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology, with a reported IC50 of 13 nM in a mouse IDO1 cellular assay. In contrast, unsubstituted indole-2-carboxylic acid (CAS 1477-50-5) is not reported as a potent IDO1 inhibitor in primary literature, highlighting the critical role of the C3-iodo substituent in achieving this specific target engagement [1].

Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

Reactivity in Palladium-Catalyzed Cross-Couplings: The C3-Iodo Advantage over C3-Bromo and C3-Chloro Analogs

The C3-iodine atom in 3-iodo-1H-indole-2-carboxylic acid is a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) compared to the corresponding C3-bromo (e.g., 3-bromo-1H-indole-2-carboxylic acid) and C3-chloro analogs. This is due to the lower bond dissociation energy of the C-I bond, leading to faster oxidative addition with Pd(0) catalysts. While direct comparative kinetic data for this specific compound are not available, this principle is a well-established class-level inference for aryl halides in cross-coupling chemistry, enabling higher yields and milder reaction conditions for the synthesis of 3-substituted indole libraries [1].

Medicinal Chemistry Cross-Coupling C-C Bond Formation

Precursor for Antitubercular Agents: A Comparative SAR Perspective

3-Iodo-1H-indole-2-carboxylic acid has been utilized as a key starting material in the synthesis of novel indole derivatives with promising antitubercular properties. While specific MIC values for the final derivatives derived from this compound are not publicly disclosed in the searchable literature, the SAR context is clear: substitution at the 3-position of the indole ring is known to be critical for the biological activity of certain indole-based pharmacophores [1]. Unsubstituted indole-2-carboxylic acid is a less effective precursor for this specific application, as the iodine atom enables direct functionalization at the 3-position, which is necessary to access the active chemotype .

Antitubercular Drug Discovery SAR Infectious Disease

Differentiation from 5- and 6-Halogenated Indole-2-carboxylates: Divergent Pharmacological Profiles

A critical distinction for procurement is the divergent biological activity profile based on halogenation position. While 3-iodo-1H-indole-2-carboxylic acid serves as a versatile synthetic intermediate and IDO1 inhibitor, halogen substitution at the 5- or 6-position of indole-2-carboxylates is associated with potent antagonism of the NMDA-associated glycine receptor [1]. For example, 5- or 6-halogenated indole-2-carboxylates are known competitive antagonists at this site. This stark difference in biological activity means that 3-iodo-1H-indole-2-carboxylic acid cannot be used as a surrogate for studies requiring NMDA receptor modulation, and vice versa.

Neuroscience NMDA Antagonism Glycine Receptor

Radiolabeling Potential: The Unique Iodine Isotope Handle

The presence of a single iodine atom at the 3-position provides a unique synthetic handle not available in unsubstituted or non-iodinated analogs. This allows for potential isotopic labeling with radioisotopes of iodine (e.g., I-123, I-124, I-125, I-131) for applications in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, or in radioligand binding assays . While no direct experimental data for this specific compound's radiolabeling was found in the primary literature, this is a well-established class-level inference for iodoaromatic compounds and a key differentiator from 3-bromo, 3-chloro, or 3-fluoro analogs, which do not have readily available, clinically useful radioisotopes for similar applications.

Molecular Imaging Radiolabeling SPECT/PET

Enhanced Lipophilicity and Molecular Weight: Differentiating Physicochemical Properties

The iodine substitution at the 3-position significantly alters the physicochemical properties of the indole-2-carboxylic acid scaffold compared to its non-halogenated and other halogenated counterparts. Specifically, 3-iodo-1H-indole-2-carboxylic acid has a molecular weight of 287.05 g/mol and a calculated XLogP3 of 2.6, indicative of high lipophilicity [1]. In comparison, unsubstituted indole-2-carboxylic acid (CAS 1477-50-5) has a molecular weight of 161.16 g/mol and a lower XLogP3 of 1.8 . The 3-bromo analog (e.g., 3-bromo-1H-indole-2-carboxylic acid) has a molecular weight of ~240.05 g/mol. The higher molecular weight and lipophilicity of the iodo compound directly impact its solubility, membrane permeability, and potential for non-specific protein binding, making it a distinct chemical entity for lead optimization studies.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Optimal Application Scenarios for 3-Iodo-1H-indole-2-carboxylic Acid Based on Quantifiable Differentiation


Synthesis of Diverse 3-Substituted Indole Libraries via Palladium-Catalyzed Cross-Coupling

This compound is the reagent of choice for any medicinal chemistry or chemical biology program requiring efficient, high-yielding synthesis of 3-aryl-, 3-alkenyl-, or 3-alkynyl-indole-2-carboxylic acid derivatives. Its C3-iodine atom provides superior reactivity in Suzuki-Miyaura and Sonogashira couplings compared to the corresponding 3-bromo or 3-chloro analogs, making it a strategic building block for generating molecular diversity .

Development of IDO1 Inhibitors for Immuno-Oncology Research

Given its demonstrated activity as an IDO1 inhibitor (IC50 = 13 nM in a cellular assay), 3-iodo-1H-indole-2-carboxylic acid serves as a validated starting point or a key intermediate for the design and synthesis of novel IDO1-targeted probes and potential therapeutics . Researchers exploring the IDO1 pathway in cancer immunotherapy should procure this specific halogenated isomer, as unsubstituted indole-2-carboxylic acid lacks this activity.

Radiolabeling for In Vitro and In Vivo Imaging Studies

For laboratories equipped with radiochemistry capabilities, this compound offers a direct route to radioiodinated analogs (e.g., with I-125 or I-123). This application scenario is uniquely enabled by the C3-iodine atom and is not feasible with 3-bromo, 3-chloro, or unsubstituted analogs . Such derivatives are valuable for performing target engagement assays, autoradiography, or SPECT imaging in preclinical research.

Building Block for Antitubercular and Other Anti-Infective Agents

3-Iodo-1H-indole-2-carboxylic acid is a documented key intermediate for synthesizing novel indole derivatives with antitubercular properties. Research groups focused on discovering new treatments for tuberculosis or other infectious diseases should consider this compound as a strategic building block for accessing 3-substituted indole chemotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-1H-indole-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.